Methyl picolinimidate
Overview
Description
Methyl picolinimidate is a chemical compound with the formula C7H8N2O and a molecular weight of 136.1512 . It is also known by other names such as Methyl iminopicolinate .
Synthesis Analysis
The synthesis of Methyl picolinimidate has been reported in the literature . The reaction of 2-cyanopyridine and Mn (II) in methanol solution led to the formation of a Mn4L6Cl2 cluster containing O-methyl picolinimidate as a ligand . The coordination of 2-cyanopyridine to the Mn (II) ion as a chelating bidentate ligand activated the CN triple bond which subsequently suffered a nucleophilic attack by CH3OH .Molecular Structure Analysis
The molecular structure of Methyl picolinimidate has been determined . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving Methyl picolinimidate have been studied . Ethylation of picolinamide with Et3O+ [BF4]− furnished the highly reactive ethyl picolinimidate intermediate. Reaction between the imidate and available amino groups in peptide chains yields derivatives with enhanced sensitivity for detection by MALDI-TOF/TOF .Scientific Research Applications
Application in Modeling the Oxygen-Evolving Complex (OEC)
- Scientific Field: Biochemistry and Catalysis .
- Summary of the Application: Methyl picolinimidate is used in the preparation of manganese cluster complexes that serve as biomimetic models for the Oxygen-Evolving Complex (OEC), an enzyme that catalyzes the oxidation of water in natural photosynthesis .
- Methods of Application: Two classes of manganese cluster complexes were prepared using Methyl picolinimidate as a ligand. The complexes were characterized by standard techniques including microanalysis, IR spectroscopy, ESI spectrometry, and magnetic susceptibility measurements .
- Results or Outcomes: The complexes were found to have different structures: one had a box-type structure, and the other had a planar-diamond array. The first complex showed relevant photolytic activity, while the second was inactive in the photolytic experiments .
Application in Methanolysis of 2-Cyanopyridine
- Scientific Field: Organic Chemistry .
- Summary of the Application: Methyl picolinimidate is used as a ligand in the formation of a Mn4L6Cl2 cluster during the methanolysis of 2-cyanopyridine in the coordination sphere of Manganese (II) .
- Methods of Application: The reaction of 2-cyanopyridine and Mn (II) in methanol solution led to the formation of a Mn4L6Cl2 cluster containing O-methyl picolinimidate as a ligand .
- Results or Outcomes: The complex was characterized by standard techniques including microanalysis, IR spectroscopy, ESI spectrometry, and magnetic susceptibility measurements. The crystal structure of the complex was determined by X-ray diffraction techniques .
Safety And Hazards
Methyl picolinimidate is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
methyl pyridine-2-carboximidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-10-7(8)6-4-2-3-5-9-6/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGQCMNHXHSFGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70941315 | |
Record name | Methyl pyridine-2-carboximidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70941315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl picolinimidate | |
CAS RN |
19547-38-7 | |
Record name | Methyl picolinimidate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019547387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl pyridine-2-carboximidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70941315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl Picolinimidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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